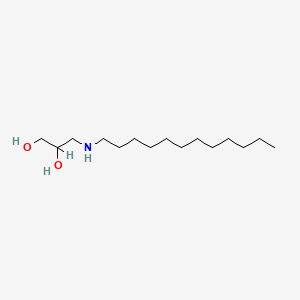

3-(Dodecylamino)propane-1,2-diol

Descripción

Contextualizing the Research Significance of Amino-Substituted Propanediols

Amino-substituted propanediols are a class of organic compounds characterized by a three-carbon diol backbone to which an amino group is attached. Their bifunctional nature, containing both hydroxyl and amino groups, makes them versatile building blocks and functional molecules in chemistry.

For instance, simpler compounds in this family, such as 3-amino-1,2-propanediol (B146019) and 2-amino-1,3-propanediol (B45262) (also known as Serinol), are recognized as crucial intermediates in the synthesis of fine chemicals and pharmaceuticals. chemicalbook.comgoogle.com Notably, they are irreplaceable raw materials in the production of non-ionic X-ray contrast agents like iopamidol (B1672082) and ioversol (B29796), which are vital in medical imaging. chemicalbook.comgoogle.com The difunctionality of these molecules also lends them to applications in polymer science, where they can be used to enhance the solubility of other components and improve the stability of solutions and coatings. chemicalbook.com The metabolism of related structures, such as 3-(phenylamino)propane-1,2-diol, has also been a subject of toxicological research. nih.gov The fundamental utility of these core structures provides a compelling context for investigating more complex derivatives like 3-(dodecylamino)propane-1,2-diol.

Overview of Scholarly Investigations Pertaining to this compound

This compound is an organic compound that builds upon the amino-propanediol framework by incorporating a long, 12-carbon alkyl chain (dodecyl group). This structural modification imparts a pronounced amphiphilic character, with the propane-1,2-diol group acting as the hydrophilic head and the dodecyl chain as the hydrophobic tail. This dual nature is central to its function and the primary focus of its scholarly investigation.

The synthesis of this compound is often achieved through the reaction of dodecylamine (B51217) with glycidol (B123203). Its primary area of investigation is related to its properties as a surfactant. targetmol.com Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid, making this compound valuable in formulations that require emulsification and dispersion.

Research has explored its use in several specialized areas:

Nanotechnology: The compound has been identified as a surfactant suitable for the preparation of nanomicelles, which are aggregates of surfactant molecules dispersed in a liquid colloid. targetmol.com

Biochemistry and Structural Biology: Its amphiphilic nature allows it to interact with biological membranes. Studies have shown it can be integrated into lipid bilayers, thereby affecting membrane fluidity and permeability. This property has been harnessed to stabilize membrane proteins during purification, leading to improved yields of functional proteins for structural analysis.

Pharmaceutical Sciences: In drug delivery research, the ability of this compound to form micelles has been investigated as a mechanism to enhance the solubility of poorly water-soluble drug candidates.

The physicochemical properties of this compound have been documented, providing foundational data for its application in research.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₃₃NO₂ | nist.govnist.gov |

| Molecular Weight | 259.43 g/mol | nist.gov |

| CAS Registry Number | 821-91-0 | nist.govnist.gov |

| Melting Point (Tfus) | 352 K | |

Summary of Research Applications for this compound

| Application Area | Specific Use | Key Finding/Function | Reference |

|---|---|---|---|

| Surfactant Science | Emulsifying Agent | Reduces surface tension in aqueous solutions. | |

| Nanotechnology | Micelle Formation | Can be used to prepare nanomicelles. | targetmol.com |

| Biochemistry | Membrane Protein Stabilization | Improves yields of functional proteins for structural studies. | |

| Pharmaceuticals | Drug Delivery | Enhances solubility of poorly water-soluble drugs via micelle formation. |

| Biological Research | Membrane Interaction | Interacts with lipid bilayers, affecting membrane fluidity and permeability. | |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(dodecylamino)propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15(18)14-17/h15-18H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWFMQZURGKKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862430 | |

| Record name | 1,2-Propanediol, 3-(dodecylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821-91-0 | |

| Record name | 3-(Dodecylamino)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(dodecylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 3-(dodecylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol, 3-(dodecylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dodecylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-(Dodecylamino)propane-1,2-diol

The construction of the this compound scaffold is primarily achieved through two robust chemical strategies: reductive amination and nucleophilic substitution. These methods offer versatile routes starting from commercially available precursors.

Reductive amination is a cornerstone method for synthesizing amines and, by extension, amino-diols. This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of analogous amino-diols, this could involve the reductive condensation of a glyceraldehyde derivative with the appropriate amine. For instance, a structural analog, 3-(isopropylamino)propane-1,2-diol, was synthesized through the reductive condensation of a glyceraldehyde derivative with isopropylamine, utilizing hydrogen gas (H₂) over a Palladium on carbon (Pd/C) catalyst in methanol.

A variety of reducing agents and catalysts can be employed in reductive amination, each offering different levels of selectivity and reactivity under various conditions. organic-chemistry.org

Table 1: Selected Reagents for Reductive Amination

| Reducing Agent / Catalyst System | Substrates | Notes |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) with acid activator | Aldehydes, Ketones | A convenient, solvent-free procedure. organic-chemistry.org |

| H₂ over Co particles | Aldehydes | Uses aqueous ammonia (B1221849) as a nitrogen source under mild conditions (80 °C, 1-10 bar). organic-chemistry.org |

| Phenylsilane (PhSiH₃) with Dibutyltin dichloride | Aldehydes, Ketones | Effective for anilines and dialkylamines. organic-chemistry.org |

In a broader context, the synthesis of other chiral aminodiols has been achieved via reductive amination of monoterpene-based aldehydes, followed by protection and dihydroxylation steps, highlighting the versatility of this pathway. jyu.fi

Nucleophilic substitution represents the most direct and commonly cited method for preparing this compound. This strategy hinges on the reaction between an amine, acting as the nucleophile, and a substrate containing a suitable leaving group.

The primary synthesis involves the ring-opening of glycidol (B123203) (a cyclic ether, or epoxide) by dodecylamine (B51217). In this reaction, the nitrogen atom of dodecylamine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of the amino-diol product. This reaction typically proceeds under mild conditions, often at room temperature, to yield this compound with high purity.

The general reaction is as follows: Dodecylamine + Glycidol → this compound

This type of reaction is a classic example of nucleophilic substitution where the amine displaces the ether linkage within the strained three-membered epoxide ring. Analogous reactions are known where 3-amino-1,2-propanediol (B146019) is used as a nucleophile to displace chloride or nitro groups in various aromatic systems, further demonstrating the utility of the amino-diol moiety in nucleophilic substitution reactions. capes.gov.br

The selection of appropriate precursors is critical for an efficient synthesis. For this compound, the key starting materials are dodecylamine and glycidol.

Alternatively, synthetic routes can be designed around a pre-formed amino-diol backbone, such as 3-amino-1,2-propanediol, which can then be alkylated. The synthesis of 3-amino-1,2-propanediol itself is well-established and can be achieved from several precursors:

From 3-chloro-1,2-propanediol (B139630): This method involves the reaction of 3-chloro-1,2-propanediol with ammonia. researchgate.net

From Epichlorohydrin: This common industrial precursor is first hydrolyzed to form 3-chloro-1,2-propanediol, which is then aminated with ammonia. google.comwipo.int The hydrolysis can be catalyzed by a two-component system, followed by an ammoniation reaction, also using a catalyst, to produce 3-amino-1,2-propanediol. wipo.int

Once 3-amino-1,2-propanediol is obtained, the dodecyl group can be introduced via N-alkylation with a dodecyl halide (e.g., 1-bromododecane), although this may lead to mixtures of mono- and di-alkylated products. The direct reaction of dodecylamine with glycidol is often more direct for this specific target molecule.

Optimization Strategies for Enhanced Yield and Purity in this compound Synthesis

To move from a viable synthetic route to an industrially scalable process, optimization of reaction parameters is essential. Key areas of focus include catalyst choice, stereochemical outcomes, temperature, and solvent systems.

Catalysts play a pivotal role in directing the reaction towards the desired product, enhancing reaction rates, and controlling stereochemistry.

In reductive amination pathways, palladium-based catalysts are noted to improve stereochemical control. For dihydroxylation steps that may be part of a multi-step synthesis of a chiral amino-diol, systems like Osmium tetroxide/N-Methylmorpholine N-oxide (OsO₄/NMO) are used to create the diol functionality with specific stereochemistry. jyu.fi

The compound this compound contains a stereocenter at the C2 position of the propane-1,2-diol backbone. Without chiral control, the synthesis will produce a racemic mixture of (R)- and (S)-enantiomers. Achieving an enantiomerically pure product requires stereoselective synthesis. This can be accomplished by:

Using a chiral precursor, such as an enantiomerically pure form of glycidol.

Employing a chiral catalyst that directs the reaction to form one enantiomer preferentially. For example, chiral polymer-metal complexes like a wool-osmium tetroxide complex have been used in the asymmetric dihydroxylation of allylamine (B125299) to produce (R)-(+)-3-amino-1,2-propanediol. researchgate.net

The yield and purity of the final product are highly sensitive to reaction conditions. For the synthesis of this compound via the reaction of dodecylamine with glycidol, the reaction is reported to proceed under mild conditions, often at room temperature.

For the analogous synthesis of the precursor 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia, specific optimization has been documented. The highest yields (90%) and purity (99.6%) were achieved under the following conditions: researchgate.net

Table 2: Optimized Conditions for 3-amino-1,2-propanediol Synthesis

| Parameter | Optimized Value |

|---|---|

| Molar Ratio (Ammonia : 3-chloro-1,2-propanediol) | 15:1 |

| Reaction Temperature | 50°C |

Data from a study on the synthesis of the precursor 3-amino-1,2-propanediol. researchgate.net

In another patented process for this precursor, a segmented temperature increase was employed during hydrolysis to improve selectivity and reduce side reactions. wipo.int The ammoniation reaction temperature was controlled first at 45-50°C, then raised to 50-55°C, and finally to 55-60°C, with corresponding pressure adjustments, to drive the reaction to completion. google.com These strategies, while for a precursor, demonstrate the principles that would be applied to optimize the synthesis of the title compound, balancing reaction rate with the suppression of impurities.

Application of Protecting Group Chemistry in Intermediate Stabilization

In the synthesis of amino-diols like this compound, protecting group chemistry plays a crucial role in preventing unwanted side reactions and ensuring the stability of reactive intermediates. For instance, the hydroxyl groups of the diol can be temporarily protected to prevent their participation in reactions intended for the amine functionality.

A common strategy involves the use of isopropylidene groups to protect the 1,2-diol moiety. This is typically achieved by reacting the diol with acetone (B3395972) in the presence of an acid catalyst, forming a stable cyclic acetal. This protected intermediate can then undergo reactions at the amine group without interference from the hydroxyls. Following the desired transformation, the isopropylidene protecting group can be readily removed by acidic hydrolysis, for example, with 6N HCl, to regenerate the diol.

The selection of an appropriate protecting group is critical and depends on the specific reaction conditions to be employed in subsequent steps. Other protecting groups for 1,2-diols include benzaldehyde (B42025) acetals and carbonates. synarchive.com For the amine group, common protecting groups that could be theoretically applied include tert-Butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups, which offer varying degrees of stability and different deprotection conditions. synarchive.com

Chemical Reactivity and Transformation Mechanisms of this compound

The presence of both hydroxyl and amino functional groups makes this compound a versatile substrate for various chemical transformations.

Oxidation Reactions of Hydroxyl Moieties

The primary and secondary hydroxyl groups in this compound can be oxidized to yield corresponding carbonyl compounds, such as aldehydes and ketones. The choice of oxidizing agent determines the extent of oxidation.

Common oxidizing agents that can be employed for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). For example, the oxidation of a similar compound, propane-1,3-diol, by potassium permanganate has been studied, revealing a 1:1 stoichiometry and resulting in the formation of 3-hydroxy-propanal. ajchem-a.comresearchgate.net This suggests that under controlled conditions, selective oxidation of one of the hydroxyl groups in this compound is feasible. The reaction mechanism often involves the formation of an intermediate complex between the diol and the oxidizing agent. researchgate.net

Table 1: Common Oxidizing Agents and Potential Products

| Oxidizing Agent | Potential Oxidation Product(s) |

|---|---|

| Potassium Permanganate (KMnO4) | Aldehydes, Ketones, Carboxylic Acids |

This table is generated based on general principles of organic chemistry and the provided search results.

Reduction Processes of Functional Groups

While the diol and amine functionalities are already in a reduced state, the compound can be subjected to conditions that could potentially reduce other functional groups if they were present in a modified version of the molecule. For instance, if the hydroxyl groups were oxidized to carbonyls, they could be reduced back to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reagents are standard for the reduction of aldehydes and ketones.

Substitution Reactions Involving the Amine Group

The secondary amine group in this compound is nucleophilic and can readily participate in substitution reactions. It can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to form N-substituted derivatives.

For example, reaction with an acyl chloride would lead to the formation of an amide. These reactions allow for the modification of the compound's structure and properties, potentially enhancing its functionality for specific applications. The synthesis of related amino-1,3-propane diols has demonstrated the chemoselective reaction of the amino group with various electrophiles as a key step in creating functional monomers for polymerization. rsc.org

Investigations into Crosslinking Reactivity and Associated Discrepancies

The potential for this compound and similar amino-diols to act as crosslinking agents has been a subject of investigation, though conflicting reports on its reactivity exist. These discrepancies often stem from variations in experimental conditions.

Factors such as solvent polarity and catalyst choice can significantly influence the reaction pathway. For instance, in a non-polar solvent like THF, one set of reactions might be favored, while in a polar solvent like water, different outcomes may be observed. Similarly, the choice of catalyst can direct the reaction towards different products; for example, a palladium-on-carbon (Pd/C) catalyst might promote reductive amination, whereas acidic conditions could favor etherification. To resolve these discrepancies, it is crucial to conduct controlled replication of experiments under identical conditions, including pH and temperature, using standardized reagents.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural elucidation of 3-(dodecylamino)propane-1,2-diol, enabling the confirmation of its constituent parts: the dodecylamino group and the diol moiety. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's proton and carbon environments and their connectivity.

Proton (¹H) NMR Applications for Dodecylamino and Diol Moiety Confirmation

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the molecule. The long dodecyl chain produces characteristic signals: a triplet around δ 0.8-0.9 ppm corresponding to the terminal methyl (CH₃) group and a large, broad multiplet between δ 1.2-1.6 ppm for the ten internal methylene (B1212753) (CH₂) groups. openstax.orglibretexts.org The protons on the carbons adjacent to the nitrogen atom and the diol group are shifted downfield due to the deshielding effects of the heteroatoms. openstax.orglibretexts.org The protons of the propane-1,2-diol backbone typically appear as complex multiplets in the δ 3.0-4.0 ppm range. The labile protons of the hydroxyl (-OH) and amine (-NH) groups present as broad signals whose chemical shifts are sensitive to solvent, concentration, and temperature. stackexchange.com

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Structural Moiety | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | Dodecyl Chain Terminus | 0.8 - 0.9 |

| -(CH₂)₁₀- | Internal Dodecyl Chain | 1.2 - 1.6 |

| -NH-CH₂- and -CH₂-N-CH₂- | Dodecyl and Propane Chains (adjacent to N) | 2.5 - 3.0 |

| -CH(OH)-, -CH₂(OH) | Propane-1,2-diol Backbone | 3.0 - 4.0 |

| -OH, -NH | Hydroxyl and Amino Groups | Variable (Broad) |

Carbon-13 (¹³C) NMR for Structural Backbone and Chain Analysis

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton. Each chemically distinct carbon atom produces a unique signal. For the dodecyl chain, the terminal methyl carbon resonates at approximately δ 14 ppm, while the internal methylene carbons appear in a cluster between δ 22-32 ppm. chemicalbook.comlibretexts.org The carbons directly bonded to the nitrogen and oxygen atoms are significantly deshielded, appearing at lower fields. The three carbons of the propane-1,2-diol moiety are expected in the δ 50-75 ppm range, with their exact shifts confirming their positions relative to the amine and hydroxyl substituents. libretexts.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Structural Moiety | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | Dodecyl Chain Terminus | ~14 |

| -(CH₂)₁₀- | Internal Dodecyl Chain | 22 - 32 |

| -CH₂-N | Dodecyl and Propane Chains (adjacent to N) | 40 - 55 |

| -CH₂OH, -CHOH | Propane-1,2-diol Backbone | 50 - 75 |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Ambiguous Peak Correlation

To resolve spectral overlap and definitively assign signals, 2D NMR techniques are employed. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edusdsu.edu It provides unambiguous one-bond C-H connectivity, confirming, for example, which proton signal at ~3.5 ppm corresponds to the -CH(OH)- carbon at ~70 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the molecular structure by revealing longer-range correlations between protons and carbons separated by two or three bonds. columbia.eduyoutube.com It can show a correlation from the protons on the methylene group of the dodecyl chain adjacent to the nitrogen, to the carbons within the propane-1,2-diol backbone, thereby confirming the linkage between the hydrophobic tail and the hydrophilic head.

Variable-Temperature NMR for Identifying Dynamic Exchange Broadening

The protons of the -OH and -NH groups often appear as broad signals at room temperature due to rapid chemical exchange with each other and with trace amounts of water. stackexchange.comblogspot.comnih.gov This exchange can obscure coupling information and precise chemical shifts. By acquiring NMR spectra at different temperatures, this dynamic process can be monitored. blogspot.com Lowering the temperature slows the rate of proton exchange, which can lead to the sharpening of the broad signals into distinct, well-resolved peaks for each hydroxyl and amine proton, often revealing their coupling to adjacent protons. blogspot.comnih.gov

Deuteration Strategies for Spectral Simplification

A straightforward and powerful technique for identifying the signals from labile protons is D₂O exchange. nih.govresearchgate.net Upon adding a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample, the acidic -OH and -NH protons readily exchange with deuterium atoms. nih.govresearchgate.net Since deuterium is not observed in ¹H NMR spectroscopy, the signals corresponding to the hydroxyl and amine protons disappear from the spectrum. This experiment provides unequivocal confirmation of these peaks and simplifies the spectrum, allowing for clearer analysis of the remaining signals from the carbon skeleton. researchgate.netnih.gov

Mass Spectrometry Techniques for Molecular Ion Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound and the integrity of its elemental composition. Due to the non-volatile and thermally sensitive nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are preferred. nih.govnih.govcpcscientific.com These methods ionize the molecule with minimal fragmentation, allowing for the clear observation of the molecular ion.

In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺. Given the molecular weight of 259.43, this adduct would have a predicted mass-to-charge ratio (m/z) of approximately 260.26. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z ~282.24) or the ammonium (B1175870) adduct [M+NH₄]⁺ (m/z ~277.28), may also be observed, further confirming the molecular mass. uni.lu

Table 3: Predicted Mass Spectrometry Adducts for this compound

| Adduct Ion | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 260.25841 | Positive |

| [M+Na]⁺ | 282.24035 | Positive |

| [M+K]⁺ | 298.21429 | Positive |

| [M+NH₄]⁺ | 277.28495 | Positive |

| [M-H]⁻ | 258.24385 | Negative |

Data sourced from predicted values. uni.lu

Direct Analysis in Real Time Mass Spectrometry (MS-DART)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that permits the rapid analysis of samples in their native state with minimal to no preparation. ojp.gov It functions by exposing the sample to a stream of heated, electronically or vibronically excited gas (typically helium or nitrogen). ojp.gov This process generates reagent ions from atmospheric molecules, which then ionize the analyte molecules through gas-phase reactions. ojp.gov

DART is recognized as a "soft" ionization method because it imparts minimal excess energy to the analyte, resulting in mass spectra that are typically dominated by intact molecular ions with very little fragmentation. ojp.gov For a given analyte (M), DART analysis in positive-ion mode predominantly produces the protonated molecule, [M+H]⁺. In negative-ion mode, it primarily generates the deprotonated molecule, [M-H]⁻. ojp.gov

In the analysis of this compound (Molecular Formula: C₁₅H₃₃NO₂, Monoisotopic Mass: 259.25113 Da), DART-MS would be expected to produce distinct ions corresponding to the protonated and deprotonated forms of the molecule. uni.lunist.gov The high-resolution mass of these ions allows for the confirmation of the compound's elemental composition. Predicted mass-to-charge ratios (m/z) for common adducts of this compound are detailed in the table below. uni.lu

Interactive Table: Predicted DART-MS Data for this compound

| Adduct Form | Predicted m/z | Ion Type |

| [M+H]⁺ | 260.25841 | Protonated Molecule |

| [M+Na]⁺ | 282.24035 | Sodium Adduct |

| [M+NH₄]⁺ | 277.28495 | Ammonium Adduct |

| [M-H]⁻ | 258.24385 | Deprotonated Molecule |

| [M+HCOO]⁻ | 304.24933 | Formate Adduct |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful analytical tool used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds, a unique spectral fingerprint of the compound is obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy for N-H and O-H Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly effective for identifying key functional groups in this compound, namely its secondary amine (-NH-) and two hydroxyl (-OH) groups. The absorption bands associated with the stretching vibrations of the N-H and O-H bonds are highly characteristic.

The O-H groups of the propane-1,2-diol moiety will exhibit a strong, broad absorption band in the region of 3500-3200 cm⁻¹. The broadness of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups.

The secondary amine's N-H bond gives rise to a distinct stretching vibration that appears in the 3350-3310 cm⁻¹ region. orgchemboulder.com This absorption is typically a single, sharp peak of weak to medium intensity, which helps to distinguish it from the broad O-H band in the same vicinity. orgchemboulder.comdummies.com Furthermore, a characteristic N-H wagging vibration can be observed between 910-665 cm⁻¹, confirming the presence of a secondary amine. orgchemboulder.com The C-N bond of the aliphatic amine also produces a stretching vibration in the 1250-1020 cm⁻¹ range. orgchemboulder.com

The following table summarizes the principal FT-IR absorption bands anticipated for the structural characterization of this compound, with a focus on the N-H and O-H vibrations.

Interactive Table: Expected FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3500 - 3200 | O-H (Alcohol) | Stretching | Strong, Broad |

| 3350 - 3310 | N-H (Sec. Amine) | Stretching | Weak to Medium, Sharp |

| 2960 - 2850 | C-H (Alkyl) | Stretching | Strong, Sharp |

| 1470 - 1450 | C-H (Alkyl) | Bending (Scissoring) | Medium |

| 1250 - 1020 | C-N (Aliphatic Amine) | Stretching | Medium to Weak |

| 1150 - 1000 | C-O (Alcohol) | Stretching | Strong |

| 910 - 665 | N-H (Sec. Amine) | Bending (Wag) | Strong, Broad |

Computational Chemistry and Theoretical Modeling of 3 Dodecylamino Propane 1,2 Diol Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic and geometric properties of molecules like 3-(Dodecylamino)propane-1,2-diol.

Predicting Hydrogen-Bonding Networks within Molecular Structures

The propane-1,2-diol headgroup of this compound contains two hydroxyl (-OH) groups and a secondary amine (-NH-) group, all of which can act as hydrogen bond donors and acceptors. DFT calculations can be employed to predict the intricate network of intramolecular and intermolecular hydrogen bonds. By optimizing the molecular geometry, DFT can determine the most stable conformations of the molecule, which are often stabilized by intramolecular hydrogen bonds between the hydroxyl and amino groups. These calculations can provide precise information on bond lengths, bond angles, and dihedral angles, revealing the preferred spatial arrangement of the functional groups. For instance, a likely intramolecular hydrogen bond could form between the hydrogen of a hydroxyl group and the nitrogen of the amino group, or between the hydrogen of the amino group and the oxygen of a hydroxyl group. In condensed phases or in the presence of water, DFT can also model intermolecular hydrogen bonding, which is crucial for understanding its aggregation and interaction with other molecules.

Analysis of Global Reactivity Descriptors

Global reactivity descriptors derived from DFT calculations offer a quantitative measure of the chemical reactivity and stability of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A large energy gap between the HOMO and LUMO indicates high hardness and low reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Below is a table of representative values for global reactivity descriptors for a molecule like this compound, calculated using DFT.

| Descriptor | Symbol | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy | E_HOMO | - | ~ -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | E_LUMO | - | ~ 1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | E_LUMO - E_HOMO | ~ 8.0 | Indicates chemical stability and low reactivity |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | ~ 4.0 | High resistance to electron cloud deformation |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | ~ -2.5 | "Escaping tendency" of electrons |

| Electrophilicity Index | ω | μ² / (2η) | ~ 0.78 | Moderate ability to act as an electrophile |

Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Molecular Orbital Analysis (e.g., FMO, NBO) for Electron Donation and Acceptance

Frontier Molecular Orbital (FMO) analysis, focusing on the HOMO and LUMO, is essential for understanding electron donation and acceptance capabilities. mdpi.com For this compound, the HOMO is likely to be localized on the electron-rich amino and hydroxyl groups, indicating these are the primary sites for electron donation (nucleophilic attack). Conversely, the LUMO would be distributed over the molecule, indicating regions that can accept electrons (electrophilic attack).

Natural Bond Orbital (NBO) analysis provides a more detailed picture of electron delocalization and donor-acceptor interactions within the molecule. mdpi.com It examines the interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis can quantify the strength of hydrogen bonds and other stabilizing interactions, such as hyperconjugation between lone pairs of oxygen and nitrogen and the antibonding orbitals of adjacent bonds. These interactions contribute significantly to the molecule's conformational stability.

Local Reactivity Descriptors and Molecular Electrostatic Potential Mapping

For this compound, the MEP map would show:

Negative potential regions (red/yellow): Located around the electronegative oxygen and nitrogen atoms, indicating these are sites prone to electrophilic attack. These are the regions with the highest electron density.

Positive potential regions (blue): Located around the hydrogen atoms of the hydroxyl and amino groups, indicating these are sites prone to nucleophilic attack.

Neutral potential regions (green): Predominantly found over the long dodecyl hydrocarbon chain, reflecting its nonpolar and less reactive nature.

This detailed mapping helps predict how the molecule will interact with other chemical species, such as solvents, reactants, or biological macromolecules.

Molecular Dynamics (MD) Simulations for Self-Assembly Behavior in Aqueous Systems

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For an amphiphilic molecule like this compound, MD simulations are particularly useful for investigating its self-assembly into larger structures in an aqueous environment. targetmol.com

Modeling Micelle and Vesicle Formation Dynamics

Due to its amphiphilic nature, with a hydrophilic propane-1,2-diol headgroup and a hydrophobic dodecyl tail, this compound is known to form nanomicelles. targetmol.com MD simulations can model the entire process of micellization and vesicle formation.

Starting with a random distribution of this compound molecules in a simulated box of water, the simulation tracks the trajectory of each atom based on a force field that describes the interactions between atoms. Over the course of the simulation (typically nanoseconds to microseconds), one can observe the spontaneous aggregation of the molecules. The hydrophobic dodecyl tails will tend to cluster together to minimize their contact with water, while the hydrophilic headgroups will remain exposed to the aqueous solvent. This process leads to the formation of spherical structures known as micelles. At higher concentrations or under different conditions, these micelles can further organize into bilayers, which may close upon themselves to form vesicles.

MD simulations can provide detailed insights into:

Critical Micelle Concentration (CMC): By running simulations at different concentrations, one can estimate the CMC, the concentration above which micelles form.

Micelle/Vesicle Size and Shape: The simulations can predict the average size, shape, and aggregation number (the number of molecules per micelle) of the self-assembled structures.

Dynamics of Formation: The timescale and mechanism of micelle and vesicle formation can be observed, including the initial aggregation steps and the subsequent structural rearrangements.

Water Structure: The simulations also provide information on the arrangement and dynamics of water molecules at the micelle-water interface.

Below is a table summarizing the typical outputs from an MD simulation of this compound self-assembly.

| Parameter | Description | Typical Finding |

| Aggregation Number (N_agg) | The average number of monomers in a single micelle. | Varies with concentration and temperature, typically in the range of 50-100. |

| Radius of Gyration (Rg) | A measure of the micelle's compactness. | Provides information on the size and shape of the aggregate. |

| Solvent Accessible Surface Area (SASA) | The surface area of the hydrophobic tails exposed to water. | Decreases significantly as micelles form, indicating hydrophobic core formation. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding one atom at a certain distance from another. | Can show the arrangement of headgroups, tails, and water molecules within the system. |

These computational approaches provide a detailed and dynamic picture of this compound, from its fundamental electronic properties to its complex self-assembly behavior, which is essential for its application in areas like nanotechnology and material science.

Theoretical Studies on Structure-Property Relationships and Functional Modulations

Theoretical and computational chemistry play a crucial role in the rational design of new materials with specific functionalities. One area of significant interest is the development of molecules with large nonlinear optical (NLO) responses for applications in optoelectronics and photonics. frontiersin.org While this compound itself is not primarily an NLO material, its molecular scaffold can be strategically modified to create derivatives with significant NLO properties.

The key to designing efficient NLO molecules often lies in creating a structure with a strong intramolecular charge transfer (ICT) character. This is typically achieved by connecting an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated bridge (D-π-A). mdpi.com The amino group in this compound can act as an electron donor. By introducing a π-conjugated system and a strong electron-accepting group to the molecule, it is possible to engineer derivatives with substantial first hyperpolarizability (β), a key measure of the second-order NLO response.

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules before their synthesis. nih.govresearchgate.net Functionals such as CAM-B3LYP are often employed as they provide a good balance of accuracy and computational cost for calculating hyperpolarizabilities. mdpi.commdpi.com These calculations can predict the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of a proposed molecule. By systematically varying the donor, acceptor, and π-linker components, a structure-property relationship can be established, guiding synthetic efforts toward the most promising candidates.

For derivatives of this compound, theoretical studies could explore the effect of:

Introducing aromatic rings: Incorporating phenyl or other aromatic groups could serve as the initial part of a π-bridge.

Extending the π-system: Adding units like vinyl or ethynyl (B1212043) groups to the aromatic ring would extend the conjugation length, which often enhances the NLO response. mdpi.com

Attaching strong electron-accepting groups: Groups such as nitro (-NO2), cyano (-CN), or dicyanovinyl are powerful electron acceptors that can induce a strong ICT.

The table below presents a hypothetical computational study on derivatives of this compound, illustrating the expected trends in NLO properties based on established principles.

| Derivative Structure (Hypothetical) | Modification | Expected Impact on First Hyperpolarizability (β) | Rationale |

| Derivative 1 | Addition of a p-nitrophenyl group to the nitrogen atom | Moderate increase | Creates a D-A system with a short π-bridge, inducing some ICT. |

| Derivative 2 | Addition of a p-(dicyanovinyl)phenyl group to the nitrogen atom | Significant increase | The dicyanovinyl group is a stronger acceptor than the nitro group, leading to a larger ICT. |

| Derivative 3 | Addition of a p-nitrostyryl group to the nitrogen atom | High increase | The vinyl spacer extends the π-conjugated bridge (D-π-A), which typically enhances the hyperpolarizability. mdpi.com |

| Derivative 4 | Planarization of the N-substituent | Further increase | A more planar molecular structure facilitates π-electron delocalization, leading to a more efficient ICT and a larger β value. |

These theoretical predictions would provide invaluable guidance for the experimental synthesis and characterization of novel NLO materials based on the this compound framework.

Research Applications and Functional Properties in Materials and Chemical Sciences

Amphiphilic Characteristics and Surfactant Functionality

The dual hydrophobic and hydrophilic nature of 3-(Dodecylamino)propane-1,2-diol underpins its classification as a surfactant. The molecule's dodecyl tail is nonpolar and repels water, while the propane-1,2-diol head is polar and attracts water. This amphiphilicity drives its behavior at interfaces and in solutions, leading to significant effects on the physical properties of the systems it inhabits.

In aqueous environments, this compound molecules spontaneously migrate to the surface. At the air-water interface, they orient themselves with their hydrophobic dodecyl tails directed away from the water and their hydrophilic propane-1,2-diol heads immersed within it. This arrangement disrupts the cohesive hydrogen bonding network of water molecules at the surface, which is responsible for surface tension. By inserting themselves between surface water molecules, the surfactant molecules reduce the energy required to increase the surface area, thereby lowering the surface tension of the solution.

The efficiency of surface tension reduction is dependent on the concentration of the surfactant up to a point known as the critical micelle concentration (CMC). As the concentration of this compound increases, the surface becomes progressively more populated with surfactant molecules, leading to a corresponding decrease in surface tension. Once the surface is saturated, further addition of the surfactant leads to the formation of micelles within the bulk of the solution.

The amphiphilic nature of this compound makes it an effective agent for creating and stabilizing emulsions and dispersions. Emulsions are mixtures of immiscible liquids, such as oil and water, while dispersions consist of solid particles suspended in a liquid.

In an oil-in-water emulsion, this compound molecules encapsulate oil droplets. The hydrophobic tails of the surfactant penetrate the oil phase, while the hydrophilic heads remain in the surrounding aqueous phase. This creates a stable barrier around the oil droplets, preventing them from coalescing and separating from the water. Similarly, in a dispersion of solid particles in a liquid, the surfactant can adsorb onto the surface of the particles, preventing them from aggregating and settling out of the suspension. This stabilizing function is crucial in a wide range of chemical formulations, from industrial lubricants to consumer products.

Supramolecular Assembly and Nanostructure Formation

Beyond its role at interfaces, this compound is known for its ability to self-assemble into organized structures in solution, a process driven by hydrophobic interactions. When the concentration of the surfactant in an aqueous solution surpasses its critical micelle concentration, the molecules aggregate to minimize the unfavorable contact between their hydrophobic tails and water.

Nanomicelles are aggregates of surfactant molecules in which the hydrophobic tails form a core, and the hydrophilic heads form an outer shell that interacts with the surrounding aqueous environment. targetmol.com Research has demonstrated that this compound can be used to prepare these nanostructures. targetmol.commolnova.com

The preparation of nanomicelles is typically achieved by dissolving the surfactant in an aqueous medium at a concentration above its CMC. The characterization of these nanomicelles involves a variety of techniques to determine their size, shape, and stability. Dynamic light scattering (DLS) is commonly used to measure the hydrodynamic radius of the micelles, while transmission electron microscopy (TEM) can provide direct visual evidence of their morphology.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₃NO₂ | uni.lunist.gov |

| Molecular Weight | 259.43 g/mol | molnova.comsigmaaldrich.com |

| IUPAC Name | This compound | nist.gov |

| CAS Number | 821-91-0 | molnova.comnist.gov |

This table is interactive. Click on the headers to sort the data.

Under certain conditions, such as changes in concentration, temperature, or the presence of other molecules, this compound can form vesicles. targetmol.com Vesicles are spherical structures composed of a lipid bilayer enclosing a small aqueous compartment. Unlike micelles, which have a hydrophobic core, vesicles have an aqueous core, making them suitable for encapsulating and delivering hydrophilic substances.

The structural integrity of these vesicles is maintained by the same non-covalent interactions that drive micelle formation, primarily the hydrophobic effect. The stability of the vesicles depends on factors such as the packing of the surfactant molecules in the bilayer and the electrostatic interactions between their headgroups. Research in this area focuses on understanding how these factors influence the permeability and robustness of the vesicles, which is crucial for their potential applications in drug delivery and other fields.

Stabilization of Biomolecular Systems in Research Contexts

The surfactant properties of this compound also find application in the stabilization of biomolecules, particularly proteins, in research settings. Many proteins, especially membrane proteins, are inherently unstable when removed from their native lipid environment. The amphiphilic nature of this compound allows it to mimic the lipid bilayer of a cell membrane, creating a more favorable environment for these proteins and preventing them from denaturing or aggregating.

By forming a protective micellar or vesicular shield around the hydrophobic regions of a protein, this compound can help to maintain its native conformation and biological activity. This is particularly important for in vitro studies of protein structure and function, where maintaining the integrity of the protein is essential for obtaining meaningful results. The ability of this compound to stabilize biomolecular systems makes it a valuable tool in various biochemical and biophysical research applications.

Membrane Protein Stabilization During Purification Processes

The intrinsic instability of membrane proteins once removed from their native lipid bilayer environment presents a significant bottleneck in their structural and functional analysis. mdpi.com The extraction and purification processes often lead to denaturation and aggregation, compromising the protein's integrity. The amphiphilic nature of this compound, possessing both a hydrophilic diol head and a hydrophobic dodecyl tail, allows it to be a valuable surfactant in mitigating these challenges.

In laboratory settings, the incorporation of this compound into buffer solutions during purification has been shown to enhance the stability of membrane proteins. By forming micelles that shield the hydrophobic domains of the protein from the aqueous environment, it helps to maintain a more native-like conformation. This stabilization is crucial for obtaining higher yields of functional proteins that are suitable for downstream applications such as structural determination by crystallography or cryo-electron microscopy. mdpi.com

The effectiveness of this compound in this application is attributed to its ability to mimic the supportive role of the lipid membrane, thereby preserving the protein's structural and functional integrity outside of its natural context. mdpi.com

| Application | Function of this compound | Outcome |

| Membrane Protein Purification | Acts as a stabilizing agent in buffer solutions. | Improved yields of functional proteins. |

| Structural Analysis Preparation | Preserves the native conformation of proteins. mdpi.com | Facilitates suitability for structural studies. |

Role as a Chemical Raw Material and Intermediate in Specialized Synthesis

This compound serves as a versatile raw material and intermediate in the synthesis of more complex, specialized molecules. Its synthesis is primarily achieved through the reaction of dodecylamine (B51217) with glycidol (B123203). The bifunctional nature of the molecule, containing both amine and diol functional groups, allows it to be a building block for a variety of derivatives.

While direct examples of large-scale industrial synthesis using this compound are not extensively documented in public literature, the utility of its structural analogs, such as 3-amino-1,2-propanediol (B146019), underscores its potential. 3-amino-1,2-propanediol is an irreplaceable raw material in the production of non-ionic X-ray contrast agents like ioversol (B29796) and iopamidol (B1672082). google.com It also functions as an intermediate in the synthesis of pesticides and emulsifying agents. google.com

Similarly, derivatives of the closely related 3-(phenylamino)propane-1,2-diol have been identified as markers for specific industrial processes. nih.gov The chemical reactivity of the amino and hydroxyl groups in this compound allows for its use in creating a range of molecules with specialized properties. For instance, the diol functionality can be reacted to form cyclic ketals, a transformation used to create bioactive compounds in other contexts. researchgate.net

| Compound/Analog | Role in Synthesis | End Product/Application |

| This compound | Raw Material/Intermediate | Specialized chemical derivatives |

| 3-Amino-1,2-propanediol (analog) | Irreplaceable Raw Material google.com | Non-ionic X-ray contrast agents (ioversol, iopamidol) google.com |

| 3-Amino-1,2-propanediol (analog) | Intermediate google.com | Pesticides, Emulsifying agents google.com |

| 3-(Phenylamino)propane-1,2-diol (analog) | Precursor to derivative markers nih.gov | Markers for industrial processes nih.gov |

Structure Function Relationships and Derivative Design

Influence of Alkyl Chain Length on Self-Assembly and Interfacial Behavior

The length of the hydrophobic alkyl chain is a critical parameter that profoundly influences the self-assembly and interfacial properties of N-alkyl-aminopropanediol derivatives. While the dodecyl (C12) chain of 3-(Dodecylamino)propane-1,2-diol provides a specific hydrophobic character, studies on analogous amphiphilic systems demonstrate clear trends associated with varying this chain length.

Longer alkyl chains generally lead to increased hydrophobicity, which lowers the critical micelle concentration (CMC) and enhances the tendency for molecules to self-assemble in aqueous solutions. Furthermore, the chain length affects the packing and ordering within the resulting aggregates. Research on self-assembled monolayers (SAMs) of similar amphiphiles, such as dialkyldithiophosphinic acids and alkylphosphonic acids, shows that longer alkyl chains promote more organized, crystalline-like structures. mpg.denih.gov In contrast, shorter chains (e.g., hexyl or decyl) result in less dense packing and more disordered, liquid-like assemblies. nih.gov

In systems that form layered nanostructures, such as certain ionic liquids, increasing the alkyl chain length beyond a certain threshold (e.g., six carbons) leads to the formation of segregated polar and apolar domains. nih.gov This segregation results in a more defined nanostructure, and the distance between the layers systematically increases with the addition of each methylene (B1212753) group to the chain. nih.gov

Table 1: Effect of Alkyl Chain Length on Properties of Self-Assembled Amphiphiles (Data compiled from analogous N-alkyl amphiphilic systems)

| Property | Short Alkyl Chains (e.g., C6-C10) | Long Alkyl Chains (e.g., C14-C18) |

| Structural Order | Disordered, liquid-like nih.gov | Ordered, crystalline-like mpg.denih.gov |

| Packing Density | Lower nih.gov | Higher montana.edu |

| Nanostructure Formation | Less defined or absent nih.gov | Well-defined segregated domains nih.gov |

| Interlayer Spacing | Smaller | Larger, increases with length nih.gov |

| Gate Leakage Current (in SAMs) | Higher mpg.de | Lower mpg.de |

Stereochemical Considerations and their Impact on Compound Performance

The this compound molecule possesses a chiral center at the C2 position of the propanediol (B1597323) headgroup, meaning it can exist as (R) and (S) enantiomers. This stereochemistry is a crucial factor that can significantly influence the compound's performance by dictating the nature of its self-assembled structures.

Chirality at the molecular level often translates into chirality at the supramolecular level. nih.gov Studies on other chiral amphiphiles have shown that single enantiomers tend to form complex, ordered aggregates such as twisted ribbons, helical ribbons, and nanotubes. nih.govumd.edu The specific chirality of the headgroup directly influences the geometry and handedness of these resulting morphologies. nih.gov In contrast, a racemic mixture (an equal mix of R and S enantiomers) may assemble into different, often less complex, achiral structures.

The impact of stereochemistry extends to the functional performance of the assemblies. In the field of asymmetric catalysis, for instance, the self-assembly of diastereomeric dipeptides into nanofibers has been investigated. nih.gov It was found that both the molecular configuration and the resulting supramolecular chirality significantly affect the enantioselectivity of chemical reactions catalyzed by these structures. nih.gov Similarly, studies on the metabolism of the (R) and (S) enantiomers of a related compound, 3-(phenylamino)propane-1,2-diol, revealed that while they were metabolized into similar products, the relative proportions of these metabolites differed, indicating that biological systems can distinguish between the enantiomers. nih.gov This suggests that the stereochemistry of this compound could lead to distinct interactions with chiral biological molecules and different performance characteristics in chiral environments.

Table 2: Comparison of Self-Assembly and Catalytic Performance of Diastereomeric Amphiphilic Dipeptides (Based on data for L-Pro–L-Glu and L-Pro–D-Glu systems) nih.gov

| Property | L-Pro–L-Glu (Homochiral) | L-Pro–D-Glu (Heterochiral) |

| Self-Assembly | Forms organogels with nanofibers | Forms organogels with nanofibers |

| Catalytic Application | Asymmetric Aldol Reaction | Asymmetric Aldol Reaction |

| Enantioselectivity | Enhanced enantioselectivity compared to molecular state | Enhanced enantioselectivity compared to molecular state |

| Synergistic Effect | Chirality of both centers influences catalytic performance | Chirality of both centers influences catalytic performance |

Design Principles for Modulating Supramolecular Architectures

The rational design of derivatives based on this compound allows for precise control over the formation of diverse supramolecular architectures. The key to this control lies in manipulating the balance between the different forces driving self-assembly, primarily hydrophobic interactions and hydrogen bonding. umd.edu

A fundamental concept in predicting the type of aggregate (e.g., spherical or cylindrical micelles, vesicles, or lamellar sheets) is the critical packing parameter. arxiv.orgrsc.org This parameter relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup, and the length of the tail. By modifying the molecular structure, one can tune this parameter to favor a specific architecture.

Key design principles include:

Tuning Hydrophobicity: As detailed in section 6.1, altering the alkyl chain length is a primary method for modulating self-assembly. Increasing chain length enhances hydrophobic interactions, favoring the formation of more complex or ordered structures like vesicles or tubules over simple micelles. umd.edu

Modifying the Headgroup: The size and hydrogen-bonding capacity of the hydrophilic aminopropanediol headgroup can be altered. For example, adding or removing hydroxyl groups would change its effective size and its interaction with water and neighboring molecules, thereby shifting the hydrophilic-lipophilic balance (HLB).

Controlling Stereochemistry: The use of pure (R) or (S) enantiomers is a powerful tool for introducing chirality into the supramolecular structure, enabling the formation of helical and twisted morphologies that are inaccessible with racemic mixtures. nih.govumd.edu

Adjusting Environmental Conditions: External factors such as temperature, pH, ionic strength, and solvent composition can be used to manipulate the assembly process. nih.gov For example, changes in temperature can affect the solubility of the amphiphile and the fluidity of the alkyl chains, potentially triggering transitions between different morphological phases.

A successful design requires a balance between the influence of the hydrophilic and hydrophobic components to achieve the desired supramolecular organization. nih.gov By thoughtfully applying these principles, it is possible to create a wide array of functional nanostructures from derivatives of this compound.

Emerging Research Directions and Future Perspectives

Integration of Advanced Experimental and Computational Approaches for Comprehensive Understanding

A holistic understanding of the behavior of 3-(Dodecylamino)propane-1,2-diol, particularly its self-assembly into structures like micelles, necessitates a synergistic combination of advanced experimental techniques and powerful computational modeling. This integrated approach allows researchers to bridge the gap between macroscopic observations and molecular-level interactions, providing a detailed picture of the system's dynamics.

Experimental methods provide essential macroscopic and ensemble-averaged data. Techniques such as Dynamic Light Scattering (DLS) and electrical conductivity measurements are crucial for characterizing the formation and properties of micelles. nih.gov For instance, conductivity measurements can pinpoint the Critical Micelle Concentration (CMC), the threshold concentration at which surfactant molecules begin to aggregate. DLS, in turn, provides information on the size and size distribution of the resulting micelles. nih.gov Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can offer insights into the local environment of different parts of the molecule within a micelle. nih.gov Furthermore, thermodynamic properties, such as the enthalpy of fusion, are determined through precise experimental measurements. nist.gov

Computational methods, especially molecular dynamics (MD) simulations, offer a window into the molecular-level mechanics that are often inaccessible to direct experimental observation. researchgate.net By simulating the interactions between individual surfactant molecules and the surrounding solvent, MD can elucidate the entire process of micelle formation. researchgate.net These simulations can predict key structural features of the micelle, such as its shape, the packing of the hydrophobic tails in the core, and the hydration of the hydrophilic head groups at the surface. researchgate.net Important metrics derived from simulations include the radial distribution function (RDF), which describes how the density of particles varies as a function of distance from a reference particle, and the deuterium (B1214612) order parameter (SCD), which quantifies the ordering of the alkyl chains within the micellar core. researchgate.net

The true power of this modern research paradigm lies in the integration of these two domains. Experimental data serve to validate and refine the parameters used in computational models. Conversely, computational simulations can provide detailed interpretations of experimental results. For example, if DLS experiments show a change in micelle size with temperature, MD simulations can model this change at the atomic level, revealing how alterations in molecular motion and intermolecular forces lead to the observed macroscopic change. This integrated approach allows for the development of predictive models that can guide the design of new surfactants and formulations with desired properties.

| Parameter | Experimental Technique | Computational Method | Information Gained |

| Micelle Formation | Electrical Conductivity | Molecular Dynamics (MD) Simulation | Determination of Critical Micelle Concentration (CMC) and thermodynamics of micellization. |

| Micelle Size & Distribution | Dynamic Light Scattering (DLS) | MD Simulation | Measurement and prediction of the hydrodynamic radius and polydispersity of micelles. |

| Molecular Environment | Nuclear Magnetic Resonance (NMR) | MD Simulation (e.g., Radial Distribution Function) | Insight into the location and interactions of molecular segments within the micelle and with the solvent. nih.govresearchgate.net |

| Structural Ordering | - | MD Simulation (e.g., Deuterium Order Parameter) | Quantification of the conformational order of the hydrophobic tails within the micellar core. researchgate.net |

| Physicochemical Properties | Calorimetry, Densitometry | Quantitative Structure-Property Relationship (QSPR) models | Measurement and prediction of thermodynamic data (e.g., enthalpy) and properties like hydrophobicity (LogP). nist.govuni.lu |

Exploration of Novel Derivatives with Tailored Functionalities for Specific Academic Challenges

The structural backbone of this compound serves as a versatile scaffold for the synthesis of novel derivatives with functionalities tailored for specific and demanding academic applications, such as in drug delivery and materials science. The ability to chemically modify the parent molecule allows for the fine-tuning of its amphiphilic properties, leading to new molecules with enhanced or entirely novel capabilities.

The synthesis of these derivatives can be achieved through various chemical reactions. The secondary amine group is a key site for modification, readily undergoing N-substitution reactions with reagents like alkyl halides or acyl chlorides to introduce new functional groups. The synthesis of the parent compound itself, typically through the reaction of dodecylamine (B51217) with glycidol (B123203), provides a template for creating a wide array of analogs by substituting the starting materials.

One promising avenue of exploration is the modification of the hydrophilic head group. For example, reacting this compound with another molecule of glycidol could yield derivatives like 3,3'-(Dodecylimino)bispropane-1,2-diol , which possesses a larger, more complex hydrophilic head with four hydroxyl groups. nih.gov Such a modification would be expected to significantly alter the molecule's aqueous solubility, packing parameter, and the curvature of the micelles it forms. These tailored derivatives could be designed to create more stable nanomicelles for encapsulating and delivering hydrophobic drugs, potentially improving therapeutic bioavailability. targetmol.com

Another direction involves altering the hydrophobic tail. While the dodecyl (C12) chain is common, synthesizing analogs with different alkyl chain lengths (e.g., C10, C14, C16) would systematically vary the molecule's hydrophobicity. This allows for a methodical investigation into how the hydrophobic-lipophilic balance (HLB) affects surfactant efficiency, micelle stability, and interaction with biological membranes.

Q & A

Q. What are the established synthetic routes for 3-(Dodecylamino)propane-1,2-diol, and how can reaction conditions be optimized for higher yield and purity?

- Methodological Answer : The synthesis of amino-substituted diols like this compound often involves reductive amination or nucleophilic substitution. For example, 3-(isopropylamino)propane-1,2-diol (a structural analog) was synthesized via reductive condensation of a glyceraldehyde derivative with isopropylamine using H₂ over Pd/C in methanol . Optimization strategies include:

- Catalyst selection : Palladium-based catalysts improve stereochemical control.

- Temperature control : Maintaining 50–60°C during condensation prevents side reactions.

- Protecting groups : Use of isopropylidene groups to stabilize intermediates, followed by acidic cleavage (e.g., 6N HCl) .

- Table 1 : Comparative synthesis conditions for amino-diol analogs:

| Substrate | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Glyceraldehyde derivative | Pd/C | Methanol | 78 | 95 | |

| Epoxide intermediate | K₂CO₃ | THF | 65 | 88 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key structural features confirmed?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming the dodecylamino and diol moieties. For example, in 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol, allyl protons resonate at δ 5.8–6.0 ppm, while diol -OH peaks appear at δ 3.5–4.0 ppm .

- MS-DART : Provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 314 for C₁₅H₃₃NO₂) .

- FT-IR : Amino N-H stretches (~3300 cm⁻¹) and hydroxyl O-H bands (~3400 cm⁻¹) .

Q. What are the key safety and regulatory considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Safety protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .

- Regulatory compliance : Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) but lacks harmonized classification under CLP. Monitor updates via ECHA databases .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) in amino-substituted diols influence their physicochemical properties?

- Methodological Answer :

- Hydrophobicity : Increasing alkyl chain length (e.g., dodecyl vs. methyl) enhances logP values, affecting solubility. For example, 3-(p-tolyloxy)propane-1,2-diol has a logP of 1.2 vs. 3.8 for the dodecyl analog .

- Thermal stability : DSC analysis shows longer alkyl chains raise melting points (e.g., 45°C for C12 vs. 28°C for C8 analogs) .

- Table 2 : Impact of alkyl chain length on properties:

| Alkyl Group | logP | Melting Point (°C) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Methyl | 0.5 | 28 | 120 |

| Dodecyl | 3.8 | 45 | <5 |

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound derivatives?

- Methodological Answer :

- Dynamic effects : Use variable-temperature NMR to identify exchange broadening in -OH/-NH protons.

- 2D NMR : HSQC and HMBC correlate ambiguous peaks (e.g., distinguishing diol vs. amino protons) .

- Deuteration : Exchange -OH protons with D₂O to simplify spectra .

Q. What strategies mitigate instability during storage of amino-substituted diols like this compound?

- Methodological Answer :

- Storage conditions : Store at -20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis .

- Stabilizers : Add 0.1% BHT to inhibit oxidative degradation of the alkyl chain .

- Lyophilization : For long-term storage, lyophilize under vacuum and store under argon .

Q. How can computational modeling predict the self-assembly behavior of this compound in aqueous systems?

- Methodological Answer :

- MD simulations : Use GROMACS with the CHARMM36 force field to model micelle formation. The dodecyl chain drives aggregation above a critical concentration (CMC ~0.1 mM) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict hydrogen-bonding networks between diol groups .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in crosslinking reactions?

- Methodological Answer :

- Contextual variables : Contradictions often arise from solvent polarity (e.g., THF vs. water) or catalyst choice. For example, Pd/C promotes reductive amination, while acidic conditions favor etherification .

- Controlled replication : Reproduce reactions under identical conditions (pH, temperature) using standardized reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.